The compound is cataloged under the CAS number 1292052-82-4, indicating its unique identification in chemical databases. It is primarily synthesized for research purposes and may have implications in medicinal chemistry due to its structural properties, which could influence biological activity.
The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented in the search results, general approaches to synthesize similar compounds can provide insights:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not specified in the available data.
The molecular structure of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide features several important characteristics:
(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide can participate in various chemical reactions typical of amides and amino compounds:
These reactions are essential for exploring its utility in drug design or as a building block in organic synthesis.
The physical properties of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide include:
Chemical properties such as reactivity towards acids/bases and thermal stability are also crucial for handling and application.
(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide has potential applications in several fields:
Research into this compound's biological activity could reveal significant therapeutic potentials or applications in synthetic chemistry.
The compound (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide belongs to the amide class of organic compounds, characterized by a carbonyl group (C=O) linked to a nitrogen atom. Its systematic IUPAC name explicitly defines the carbon skeleton (butyramide), stereochemistry ((S)-configuration), and substituents:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide |
| CAS Number | 61165046 (PubChem CID) [1] |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O |
| Canonical SMILES | CC(C)C@@HC(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl |
Structurally, it combines a branched aliphatic amide with an aromatic benzyl system. Though not heterocyclic itself, its amide group participates in hydrogen bonding akin to heterocycles, influencing bioactivity. The 2,4-dichlorobenzyl group enhances lipophilicity (LogP ≈ 2.4) and steric bulk, critical for target binding [1] [5].
Table 2: Key Structural Features
| Region | Functional Groups | Role in Bioactivity |
|---|---|---|
| Aliphatic Chain | Chiral C2 center, β-methyl branch | Stereoselective receptor interactions |
| Amide Linkage | N-methylated carbonyl | Metabolic stability; hydrogen bonding |
| Aromatic System | 2,4-Dichloro-substituted benzyl | Hydrophobicity; π-stacking potential |
The (S) enantiomer exhibits distinct bioactivity due to precise three-dimensional positioning of functional groups:
This compound emerged from iterative optimization of benzylamide scaffolds:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6